1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
説明
1-(4-Chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a 2-methylquinolin-4-yl moiety at the N3-carboxamide position.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-13-21(18-5-2-3-7-20(18)25-15)26-22(28)19-6-4-12-27(23(19)29)14-16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYWLVPHDBRZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.89 g/mol. The structure includes a quinoline moiety, a dihydropyridine ring, and a carboxamide group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN2O2 |
| Molecular Weight | 404.89 g/mol |
| IUPAC Name | 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Antihistaminic Activity
A study explored the antihistaminic properties of similar compounds derived from the quinoline structure. The compounds were tested for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum. Notably, the derivatives exhibited significant antihistaminic activity, suggesting potential applications in treating allergic reactions and conditions related to histamine release .
Antimicrobial Properties
Research has indicated that quinoline derivatives possess notable antimicrobial properties. Specifically, derivatives similar to 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated against various bacterial strains. The compound demonstrated efficacy against Gram-positive bacteria and some fungi, indicating its potential as an antimicrobial agent .
Anticancer Activity
Several studies have reported on the anticancer potential of quinoline-based compounds. In vitro evaluations showed that these compounds could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preliminary assays against multiple cancer types, warranting further investigation into its mechanism of action .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways involved in disease progression. For instance, some studies suggest that quinoline derivatives may inhibit sirtuins or cyclooxygenase enzymes (COX), which play crucial roles in inflammation and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of these compounds. Variations in substituents on the quinoline and dihydropyridine rings can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced potency against certain biological targets .
Study 1: Antihistaminic Evaluation
In a pharmacological evaluation involving several synthesized derivatives, 1-(4-chlorobenzyl)-6-methyl-4-oxo-N-pyridin-2-yl-1,4-dihydroquinolin-3-carboxamide was highlighted for its strong antihistaminic effects. The study measured the contractions induced by histamine and found that this derivative significantly reduced muscle contractions compared to controls .
Study 2: Anticancer Activity Assessment
Another study assessed the anticancer activity of a series of quinoline derivatives against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis in cancer cells, suggesting that 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide could be further developed as a potential anticancer agent .
類似化合物との比較
Structural and Functional Analogues
BMS-777607 (N-(4-(2-Amino-3-Chloropyridin-4-yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)
- Key Differences: BMS-777607 substitutes the 4-chlorobenzyl group with a 4-fluorophenyl moiety and introduces a 4-ethoxy group. The quinoline ring in the target compound is replaced with a fluorophenyl-aminopyridine system.
- Activity: BMS-777607 is a potent, selective inhibitor of the Met kinase superfamily with oral efficacy (IC₅₀ = 3.9 nM for Met kinase) . The target compound’s 2-methylquinoline group may enhance binding to hydrophobic kinase pockets, but the absence of the 4-ethoxy group could reduce metabolic stability compared to BMS-777605.
1-(4-Chlorobenzyl)-N-(2-Ethoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Key Differences: The 2-methylquinolin-4-yl group is replaced with a 2-ethoxyphenyl substituent.
- Implications: Structural simplification (phenyl vs. quinoline) likely reduces target affinity for kinase domains, as quinoline derivatives often exhibit stronger π-π stacking interactions with protein active sites .
D-11 (N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-1-(4-Fluorobenzyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxamide)
- Key Differences: The dihydropyridine core is retained, but the 4-chlorobenzyl group is replaced with a 4-fluorobenzyl moiety, and a pyrrole ring replaces the quinoline system.
- Activity :
Cytochrome P450 Interactions
- BMS-A (a related dihydropyridine carboxamide) undergoes bioactivation via rat and human P450 11A1, leading to adrenal toxicity .
- The target compound’s 4-chlorobenzyl group may similarly engage P450 enzymes, necessitating further metabolic studies to assess safety.
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
